molecular formula C11H12O3 B2737894 (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate CAS No. 1390625-99-6

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate

Cat. No.: B2737894
CAS No.: 1390625-99-6
M. Wt: 192.214
InChI Key: LEFNJHVMJFCUFV-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with methanol, and the phenyl ring is substituted with a hydroxyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate typically involves the esterification of (E)-4-(4-hydroxyphenyl)but-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the but-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated esters.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyl group.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate involves its interaction with biological molecules through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The conjugated double bond system allows for π-π interactions with aromatic residues, which can influence the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound, which lacks the ester group.

    Methyl Cinnamate: Similar structure but without the hydroxyl group on the phenyl ring.

    4-Hydroxycinnamic Acid: Similar structure but with a carboxyl group instead of an ester.

Uniqueness: (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate is unique due to the combination of the ester group and the hydroxyl-substituted phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (E)-4-(4-hydroxyphenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h2,4-8,12H,3H2,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFNJHVMJFCUFV-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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